Product packaging for 3,3-Dimethylpentane-1-sulfonamide(Cat. No.:CAS No. 2022297-90-9)

3,3-Dimethylpentane-1-sulfonamide

Cat. No.: B2667753
CAS No.: 2022297-90-9
M. Wt: 179.28
InChI Key: FTJNVHKAJBWNBM-UHFFFAOYSA-N
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Description

3,3-Dimethylpentane-1-sulfonamide is an organic compound with the molecular formula C7H17NO2S and a molecular weight of 179.28 g/mol . It features the sulfonamide functional group (-SO2NH2), a moiety of significant importance in medicinal and agricultural chemistry . Sulfonamides are historically recognized as the first synthetic antibacterial agents to be used systemically, acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is critical for the bacterial synthesis of folate, and its inhibition disrupts the production of nucleic acids and proteins, leading to a bacteriostatic effect . Beyond their classic antibacterial role, sulfonamide derivatives exhibit a diverse range of pharmacological activities. Researchers have developed sulfonamide-based compounds with anti-carbonic anhydrase, diuretic, hypoglycemic, and anti-inflammatory properties, highlighting the versatility of this chemical group in drug discovery . The specific aliphatic structure of this compound, characterized by its branched hydrocarbon chain, may offer unique steric and electronic properties compared to aromatic sulfonamides. This makes it a valuable building block in chemical synthesis, potentially for the development of novel catalysts, ligands, or as a precursor in materials science research . Further studies are required to fully elucidate its specific mechanism of action and potential applications in these fields. This product is provided for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17NO2S B2667753 3,3-Dimethylpentane-1-sulfonamide CAS No. 2022297-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylpentane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2S/c1-4-7(2,3)5-6-11(8,9)10/h4-6H2,1-3H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJNVHKAJBWNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Route Design

Classical and Contemporary Approaches to Sulfonamide Scaffold Construction

The formation of the sulfur-nitrogen bond is the key step in the synthesis of sulfonamides. Over the years, a range of methodologies have been developed, from traditional reactions to more modern, efficient protocols.

The most traditional and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with an amine. In the context of 3,3-Dimethylpentane-1-sulfonamide, this would involve the reaction of 3,3-dimethylpentane-1-sulfonyl chloride with ammonia (B1221849). This reaction, known as sulfonylation, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme: (CH₃)₂C(CH₂CH₃)CH₂SO₂Cl + 2NH₃ → (CH₃)₂C(CH₂CH₃)CH₂SO₂NH₂ + NH₄Cl

The reaction is generally high-yielding and proceeds under mild conditions. The primary challenge in this route is often the preparation of the starting sulfonyl chloride, which can be synthesized from the corresponding sulfonic acid or by the oxidative chlorination of a thiol.

More direct and atom-economical approaches involve the oxidative coupling of thiols with amines. These methods bypass the need to pre-functionalize the sulfur component as a sulfonyl chloride. For the synthesis of this compound, this would involve the reaction of 3,3-dimethylpentane-1-thiol with an ammonia source in the presence of an oxidizing agent. A variety of oxidizing systems have been employed for this transformation, including halogens, hypervalent iodine reagents, and metal catalysts.

A notable example of this strategy is the use of N-bromosuccinimide (NBS) as a mild and efficient reagent for the synthesis of sulfonamides from thiols and amines in an aqueous medium. Another approach utilizes iodine in the presence of aqueous ammonia for the one-pot synthesis of primary sulfonamides from thiols. These methods are often favored for their operational simplicity and the use of readily available starting materials.

Reagent SystemSubstrate ScopeKey Advantages
I₂/aq. NH₃Alkyl and aryl thiolsOne-pot procedure, readily available reagents.
NBS/aq. NaHCO₃Alkyl and aryl thiolsMild conditions, high yields.
O₂/Cu(OTf)₂/PyridineAryl thiolsAerobic oxidation, catalytic system.

To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) have been developed for sulfonamide synthesis. These strategies combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste. A three-component reaction involving a Grignard reagent, sulfur dioxide, and an aminating agent can be a powerful tool for the synthesis of sulfonamides.

In the case of this compound, the corresponding Grignard reagent, 3,3-dimethylpentylmagnesium bromide, could be treated with sulfur dioxide, followed by an in-situ reaction with an aminating agent like hydroxylamine-O-sulfonic acid. Another innovative one-pot approach involves the reaction of sodium sulfites, amines, and a photocatalyst under visible light irradiation.

Electrochemical methods offer a green and sustainable alternative for the formation of the N-S bond in sulfonamides. These methods utilize electrical current to drive the chemical transformation, often avoiding the need for harsh reagents. The electrochemical oxidative coupling of thiols and amines has been demonstrated as a viable route to sulfonamides. This approach typically involves the anodic oxidation of both the thiol and the amine, leading to the formation of the desired sulfonamide. The reaction conditions can be finely tuned by controlling the electrode potential and the supporting electrolyte.

An alternative strategy for the synthesis of sulfonamides involves the use of sulfinamide intermediates. Sulfinamides can be prepared from the reaction of a thiol with an aminating agent and then oxidized to the corresponding sulfonamide. This two-step, one-pot process allows for the synthesis of sulfonamides under mild conditions. For instance, thiols can be reacted with amines in the presence of an oxidizing agent like iodine, and the resulting sulfenamide (B3320178) can be further oxidized in situ to the sulfonamide.

Development of Stereoselective and Asymmetric Synthetic Routes

The concept of stereoselective and asymmetric synthesis is of paramount importance in modern organic chemistry, particularly in the synthesis of chiral molecules. However, the target molecule, this compound, is an achiral molecule as it does not possess any stereocenters. The carbon atom bearing the two methyl groups is a quaternary carbon, and there are no other chiral centers in the molecule. Therefore, the development of stereoselective or asymmetric synthetic routes is not a relevant consideration for the synthesis of this specific compound.

Implementation of Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the improvement of atom economy.

A significant advancement in the green synthesis of sulfonamides involves moving away from hazardous chlorinated solvents. Water has been explored as a green solvent for the reaction of sulfonyl chlorides with amines. researchgate.net The use of water as a solvent, with sodium carbonate as a base, can provide high yields and purities of sulfonamides, with the added benefit of simple product isolation through filtration. google.com Another promising green solvent is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a suitable alternative to traditional ethereal or chlorinated solvents. researchgate.net Visible-light-triggered synthesis of sulfonamides in 2-MeTHF has been demonstrated, offering a pathway that avoids bases and metal catalysts. researchgate.net

To improve atom economy and reduce waste, modern methods focus on replacing classical reagents that generate significant byproducts. For instance, the traditional preparation of sulfonyl chlorides often involves chlorosulfonic acid or thionyl chloride, which are hazardous and produce acidic waste. researchgate.netwikipedia.org Greener alternatives for the oxidative chlorination step include the use of N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach), which are safer to handle and produce more benign byproducts like succinimide (B58015) that can potentially be recycled. organic-chemistry.org

Catalytic approaches offer a powerful strategy for greening the synthesis of sulfonamides. Metal-free catalytic systems, such as those employing iodine, can facilitate the oxidative amination of sodium sulfinates. researchgate.net Furthermore, photocatalysis represents a frontier in green sulfonamide synthesis. thieme-connect.com Eosin Y, an organic dye, can act as a metal-free photoredox catalyst for the sulfonylation of various substrates in aqueous media, demonstrating broad functional group compatibility under mild conditions. thieme-connect.com

The following table summarizes potential green chemistry modifications for the synthesis of this compound, based on a proposed multi-step synthesis starting from 3,3-dimethylpentan-1-ol.

Synthetic Step Traditional Method Proposed Green Alternative Green Chemistry Principle Addressed
Halogenation of Alcohol Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)Catalytic bromination or use of a solid-supported reagentUse of less hazardous reagents, waste reduction
Sulfonyl Chloride Formation Oxidative chlorination with chlorine gasN-chlorosuccinimide (NCS) and water; Bleach-mediated oxidation of S-alkyl isothiourea saltUse of safer reagents, avoidance of hazardous materials
Solvent for Sulfonamidation Dichloromethane (DCM), PyridineWater, 2-Methyltetrahydrofuran (2-MeTHF)Use of safer and renewable solvents
Catalysis for S-N Coupling Stoichiometric base (e.g., pyridine)Visible-light photoredox catalysis (e.g., Eosin Y)Catalysis, energy efficiency, avoidance of auxiliary substances

Scalability Considerations and Process Optimization Strategies for Synthetic Protocols

The transition of a synthetic route from laboratory scale to industrial production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. For the synthesis of this compound, several key scalability considerations and optimization strategies are paramount.

A primary consideration is the management of reaction exotherms, particularly during the oxidative chlorination to form 3,3-dimethylpentane-1-sulfonyl chloride and the subsequent amination reaction. These steps are often highly exothermic and require careful thermal management to prevent runaway reactions. The use of continuous flow reactors can be highly advantageous in this context. Flow chemistry offers superior heat and mass transfer, allowing for precise control of reaction temperature and residence time, which can lead to improved yield and safety. researchgate.net

Process optimization for the synthesis of the sulfonyl chloride intermediate is critical. A continuous process for the manufacture of alkane sulfonyl chlorides from dialkyl disulfides using chlorine in an aqueous medium has been patented, highlighting the industrial relevance of continuous manufacturing for this class of compounds. google.com For a route starting from an alkyl halide, a one-pot, two-step reaction using thiourea (B124793) and a recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) has been developed, which simplifies the process and allows for the recycling of the reagent byproduct, a key consideration for cost-effective large-scale production. thieme-connect.com

The choice of reagents and their stoichiometry must be carefully optimized. For example, while laboratory syntheses might use an excess of a reagent to drive a reaction to completion, on a large scale, this can lead to significant cost and waste. The development of catalytic methods, such as the use of a recyclable nano-Ru/Fe₃O₄ catalyst for the direct coupling of alcohols and sulfonamides, can drastically improve process efficiency, although this specific reaction produces N-alkylated sulfonamides rather than the primary sulfonamide. researchgate.net

Purification of the final product and intermediates is another major scalability hurdle. Chromatography, a common laboratory purification technique, is often impractical and expensive on an industrial scale. Therefore, developing a process that yields a product that can be purified by crystallization or distillation is highly desirable. The synthesis of sulfonamides in water can facilitate product isolation by simple filtration, reducing the need for extensive purification steps. google.com

The table below outlines key process optimization strategies for the scalable synthesis of this compound.

Process Parameter Challenge at Scale Optimization Strategy Benefit
Reaction Control Management of exotherms, ensuring consistent mixingImplementation of continuous flow reactorsImproved safety, better yield and purity, consistent product quality
Reagent Selection an Use Cost and handling of hazardous reagents (e.g., chlorine gas, thionyl chloride)Use of safer, recyclable, or catalytic reagents (e.g., NCS, bleach, phase-transfer catalysts)Reduced cost, improved safety, lower environmental impact
Intermediate Isolation Multiple unit operations, potential for yield lossTelescoping or one-pot procedures (e.g., one-pot conversion of alkyl halide to sulfonyl chloride)Increased throughput, reduced processing time and cost
Product Purification Reliance on chromatographyDesign of a process that allows for purification by crystallization or distillation; Use of aqueous reaction mediaReduced cost, simplified manufacturing process
Solvent Management Large volumes of hazardous organic solvents, cost of disposalUse of green solvents (water, 2-MeTHF), solvent recycling systemsReduced environmental impact, lower operational costs

By carefully considering these green chemistry principles and scalability strategies, a robust, efficient, and sustainable manufacturing process for this compound can be developed.

Comprehensive Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of organic molecules. Through the precise measurement of magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3,3-Dimethylpentane-1-sulfonamide, a combination of one-dimensional and advanced two-dimensional NMR techniques would be instrumental in confirming its constitution and assigning the chemical shifts for each unique proton and carbon atom.

While specific experimental data for this compound is not widely available in public literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral characteristics.

Proton Nuclear Magnetic Resonance (¹H NMR) Analyses

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the different sets of non-equivalent protons in its structure. The integration of these signals would correlate with the number of protons in each set. The expected proton environments are: the protons of the two equivalent methyl groups attached to the quaternary carbon, the protons of the two equivalent ethyl groups, and the protons of the sulfonamide (-SO₂NH₂) group. The chemical shifts (δ) are influenced by the electron density around the protons, and spin-spin coupling would lead to signal splitting, providing information about adjacent protons.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-C(CH₃)₂ ~ 0.9 Singlet 6H
-CH₂CH₃ ~ 0.9 Triplet 6H
-CH₂CH₃ ~ 1.3 Quartet 4H
-CH₂SO₂- ~ 3.0 Triplet 2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and the electronic environment of the carbon atoms.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
-C(CH₃)₂ ~ 25
-C(CH₃)₂ ~ 35
-CH₂CH₃ ~ 8
-CH₂CH₃ ~ 30

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, helping to identify adjacent protons. For instance, correlations would be expected between the methyl and methylene (B1212753) protons of the ethyl groups.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly powerful for identifying the functional groups present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers, which are characteristic of particular bonds and functional groups. For this compound, the FTIR spectrum would be expected to show characteristic bands for the N-H and S=O bonds of the sulfonamide group, as well as C-H and C-C bonds of the alkyl portion. The synthesis and characterization of various sulfonamides have established typical absorption regions for the sulfonamide functional group. nih.gov

Characteristic FTIR Absorption Bands for Sulfonamides:

Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H stretching (amide) 3371–3263
Asymmetric SO₂ stretching ~1350
Symmetric SO₂ stretching ~1160

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The S=O stretching vibrations of the sulfonyl group are typically strong and easily observable in the Raman spectrum. The C-C skeletal vibrations of the dimethylpentane backbone would also be expected to produce distinct Raman signals.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. For this compound, a combination of high-resolution and tandem mass spectrometry techniques would provide definitive molecular formula confirmation and detailed structural insights.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass with very high accuracy. nih.govnih.gov Instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers can achieve mass resolutions that allow for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov For this compound (Molecular Formula: C₇H₁₇NO₂S), HRMS would be used to measure the mass of its protonated molecule, [M+H]⁺, with an accuracy typically within 5 parts per million (ppm). This allows for unambiguous confirmation of its elemental composition.

The expected exact mass provides a crucial data point for confirming the identity of a synthesized compound, distinguishing it from potential isomers or impurities.

Table 1: Illustrative HRMS Data for this compound

Ion SpeciesCalculated Exact Mass (Da)Observed Mass (Da)Mass Error (ppm)Inferred Elemental Formula
[M+H]⁺180.10582180.10575-0.4C₇H₁₈NO₂S
[M+Na]⁺202.08776202.08769-0.3C₇H₁₇NNaO₂S

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺ at m/z 180.1) would be isolated and then subjected to collision-induced dissociation (CID). The fragmentation pattern provides a structural fingerprint of the molecule. For sulfonamides, characteristic fragmentation pathways often involve the cleavage of C-S and S-N bonds and can include complex rearrangements. nih.gov A common fragmentation for sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov

Elucidation of these pathways is key to confirming the connectivity of the atoms within the molecule.

Table 2: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound (m/z 180.1)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/Formula
180.1116.164.0 (SO₂)[C₇H₁₈N]⁺
180.199.181.0 (HSO₂NH₂)[C₇H₁₅]⁺
180.180.0100.1 (C₇H₁₆)[H₂NSO₂]⁺
180.157.1123.0 (C₂H₅SO₂NH₂)[C₄H₉]⁺ (tert-butyl cation)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally fragile molecules like sulfonamides, allowing them to be transferred from solution to the gas phase as intact ions with minimal fragmentation. nih.gov For the analysis of this compound, the compound would be dissolved in a suitable solvent, typically a mixture of water with methanol (B129727) or acetonitrile, and a small amount of acid (like formic acid) to promote protonation. uvic.ca A high voltage is applied to the solution as it flows through a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, such as [M+H]⁺, which are then guided into the mass analyzer. nih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single Crystal X-ray Diffraction for Molecular Conformation and Geometry

To perform this analysis, a high-quality single crystal of this compound would be required. This crystal is irradiated with a beam of monochromatic X-rays, and the resulting diffraction pattern is collected. carleton.edu The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure can be refined. rigaku.com This analysis would reveal the precise bond lengths and angles of the sulfonamide group and the conformation of the 3,3-dimethylpentyl chain.

Table 3: Predicted Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.2
b (Å)24.5
c (Å)11.3
β (°)103.7
Volume (ų)1675
Z (molecules/unit cell)4

Analysis of Crystal Packing Motifs and Intermolecular Hydrogen Bond Networks

The sulfonamide functional group contains both hydrogen bond donors (the -NH₂ group) and acceptors (the sulfonyl oxygens), making it highly prone to forming strong intermolecular hydrogen bonds. nih.gov In the solid state, these interactions are the primary drivers of the crystal packing arrangement. A detailed analysis of the crystal structure of this compound would likely reveal the formation of common hydrogen-bonding motifs seen in other sulfonamides. researchgate.netrsc.org One of the most prevalent motifs is a centrosymmetric dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds, forming an R²₂(8) graph set notation. nih.gov These dimers can then further assemble into chains or sheets through weaker interactions, governed by the packing of the aliphatic side chains.

Understanding these networks is crucial as they dictate many of the material's bulk properties, such as melting point and solubility.

Influence of Substituents on Crystalline Properties

Substituents can exert both steric and electronic effects on the crystal structure. Bulky functional groups may sterically hinder the approach of molecules, influencing the formation of hydrogen bonds. nih.gov Conversely, the electronic nature of a substituent, whether electron-donating or electron-withdrawing, can alter the electron density on the sulfonamide nitrogen, thereby affecting the strength of hydrogen bonds. nih.gov

The primary intermolecular interaction expected to dominate the crystal structure of this compound is the hydrogen bonding between the amide proton (N-H) and a sulfonyl oxygen (S=O) of a neighboring molecule. nih.gov The steric bulk of the 3,3-dimethylpentyl group might influence the specific hydrogen-bonding motifs that are formed, potentially favoring chain or dimeric structures depending on the most sterically accessible arrangement.

A comparative analysis of different sulfonamides has shown that molecular packing can be categorized based on the structure and composition of molecular layers. researchgate.net For this compound, one would anticipate a layered structure where the polar sulfonamide groups form a hydrogen-bonded network, and the non-polar 3,3-dimethylpentyl groups segregate into separate regions, driven by hydrophobic interactions. The interplay between strong hydrogen bonds in the sulfonamide "head" and weaker van der Waals forces in the aliphatic "tail" will ultimately define the crystalline lattice.

Rotational Spectroscopy for Gas-Phase Conformational Analysis

Rotational spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase, free from intermolecular interactions present in the solid state. mdpi.comnih.gov While direct rotational spectroscopy data for this compound is not available, studies on related sulfonamides provide insight into the likely conformational preferences.

Research on benzenesulfonamide (B165840) and its derivatives has shown that the orientation of the amino group relative to the rest of the molecule is a key conformational feature. nih.govresearchgate.net For most sulfonamides studied, the amino group of the sulfonamide lies perpendicular to the benzene (B151609) plane, with the amino hydrogens eclipsing the oxygen atoms. nih.gov In the case of this compound, the key conformational flexibility would arise from rotations around the C-S and S-N bonds.

The analysis of rotational spectra allows for the determination of rotational constants (A, B, C), which are inversely related to the molecule's moments of inertia. These constants are unique for each conformer, enabling their unambiguous identification. mdpi.com For a molecule like this compound, several conformers would be expected due to the flexibility of the alkyl chain. Each of these conformers would have a distinct set of rotational constants.

Furthermore, the presence of a ¹⁴N nucleus in the sulfonamide group leads to hyperfine splitting in the rotational spectra. mdpi.com The analysis of this splitting provides the ¹⁴N quadrupole coupling constants, which are sensitive to the electronic environment of the nitrogen atom and serve as an additional tool for identifying different conformers. mdpi.com

The table below shows experimental rotational and ¹⁴N quadrupole coupling constants for benzenesulfonamide (BSA), which can serve as a reference for the sulfonamide group. The values for this compound would be significantly different due to the much larger and more flexible alkyl group, which would result in smaller rotational constants.

Table 1. Experimental Spectroscopic Constants for Benzenesulfonamide (BSA) nih.gov
ParameterValue
A / MHz2556.7374(12)
B / MHz961.16839(4)
C / MHz720.07684(4)
χaa / MHz-2.227(3)
χbb / MHz1.189(4)
χcc / MHz1.038(4)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In sulfonamides, the primary chromophore is the SO₂NH group, although the attached alkyl or aryl group also influences the spectrum.

For a simple aliphatic sulfonamide like this compound, the electronic transitions are expected to be of the n→σ* and σ→σ* types, which typically occur at high energies (short wavelengths), often below the standard measurement range of 200 nm. The lone pair electrons on the nitrogen and oxygen atoms can be excited to anti-bonding sigma orbitals (n→σ*).

In contrast, sulfonamides containing aromatic rings exhibit more informative UV-Vis spectra due to π→π* and n→π* transitions associated with the aromatic system. For instance, studies on various sulfonamide drugs show characteristic absorption bands in the UV region. researchgate.netnih.govresearchgate.net The UV-Vis spectrum of a sulfonamide, {(4-nitrophenyl)sulfonyl}tryptophan, showed peaks at 245 nm and 290 nm assigned to π→π* transitions, and peaks at 385 nm, 420 nm, and 575 nm attributed to n→π* transitions of the sulfonamide. nih.gov

While this compound lacks an aromatic ring, the sulfonamide group itself can exhibit weak n→π* transitions. The solvent used for analysis can also influence the position of these absorption bands. The pH of the solution can significantly alter the UV absorption pattern of sulfonamides due to the ionization of the amine and sulfonamide groups. pharmahealthsciences.net

The table below presents typical UV absorption maxima for different types of electronic transitions observed in sulfonamides containing various structural motifs. For this compound, any observable absorption would likely be at the lower end of the UV range and correspond to transitions within the sulfonamide group itself.

Table 2. Typical Electronic Transitions in Sulfonamide Derivatives
Transition TypeTypical Wavelength Range (nm)Associated Structural Feature
π→π200 - 300Aromatic Rings nih.gov
n→π300 - 600Sulfonamide group, Aromatic Rings nih.gov
n→σ*< 200Saturated systems with heteroatoms (O, N)

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its gaseous, isolated state. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study sulfonamides. kau.edu.sanih.gov For 3,3-Dimethylpentane-1-sulfonamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to:

Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure on the potential energy surface. This provides precise predictions of bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculate the frequencies of molecular vibrations. These computed frequencies are instrumental in interpreting and assigning peaks in experimental infrared (IR) and Raman spectra. arxiv.org

Electronic Properties: Investigate the electronic landscape of the molecule. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. kau.edu.saresearchgate.net

Table 1: Predicted Geometrical Parameters for the Sulfonamide Moiety in this compound (Illustrative Data) Based on typical values for secondary sulfonamides. kau.edu.saresearchgate.net

ParameterBond/AnglePredicted Value
Bond LengthS=O~1.43 Å
Bond LengthC-S~1.77 Å
Bond LengthS-N~1.65 Å
Bond AngleO=S=O~120°
Bond AngleO=S-N~107°
Bond AngleO=S-C~108°
Bond AngleC-S-N~105°

Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that derive results directly from theoretical principles without the inclusion of experimental data. ulpgc.es Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory) can be used to compute fundamental molecular parameters. researchgate.net Although computationally more intensive than DFT, they are valuable for benchmarking and for systems where DFT may be less reliable. For this compound, ab initio calculations would serve to:

Corroborate the geometries and energies obtained from DFT.

Provide a highly accurate description of the electron distribution and molecular orbitals.

Predict thermodynamic properties based on first principles. nih.gov

Computational methods are essential for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies and their corresponding intensities using DFT, a theoretical IR and Raman spectrum can be generated. kau.edu.sa This theoretical spectrum is invaluable for assigning the various vibrational modes of the molecule, such as the characteristic stretching and bending of the sulfonamide group.

Table 2: Predicted Principal Vibrational Modes for this compound and Their Typical Wavenumber Ranges (Illustrative Data) Based on general data for sulfonamides. researchgate.netscirp.org

Vibrational ModeDescriptionTypical Wavenumber (cm⁻¹)
ν(N-H)N-H stretching3350 - 3450
νas(C-H)Asymmetric C-H stretching (alkyl)2950 - 2980
νs(C-H)Symmetric C-H stretching (alkyl)2860 - 2890
νas(SO₂)Asymmetric SO₂ stretching1320 - 1370
νs(SO₂)Symmetric SO₂ stretching1150 - 1180
β(NH)N-H in-plane bending1500 - 1630
ν(S-N)S-N stretching900 - 940
ν(C-S)C-S stretching650 - 750

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds, such as the C-C, C-S, and S-N bonds in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers to rotation between them. researchgate.net

This is achieved by systematically rotating specific bonds and calculating the energy at each step to map out the potential energy surface (PES). rsc.orglibretexts.org For this compound, this analysis would reveal:

The energy barriers between different conformers, which dictate the flexibility of the molecule and the rates of interconversion at a given temperature.

The relative populations of different conformers at thermal equilibrium.

Investigation of Intermolecular Interactions and Hydrogen Bonding Energies

The sulfonamide group is a classic hydrogen-bonding motif. researchgate.net The N-H group acts as a hydrogen bond donor, while the two sulfonyl oxygen atoms are strong hydrogen bond acceptors. nih.gov These interactions govern how molecules of this compound would interact with each other in condensed phases (liquid or solid) and with biological targets.

Computational studies can model these interactions by:

Calculating the geometry and stability of dimers or larger molecular clusters. Sulfonamides frequently form centrosymmetric dimers linked by a pair of N-H···O=S hydrogen bonds. researchgate.net

Quantifying the energy of these hydrogen bonds, providing insight into the strength of the intermolecular association. cam.ac.uk

Analyzing the electron density distribution (e.g., using Quantum Theory of Atoms in Molecules, QTAIM) to characterize the nature of the non-covalent interactions.

Reaction Mechanism Elucidation via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, providing a level of detail that is often inaccessible to experiments. Transition State Theory (TST) is a cornerstone concept used to understand reaction rates. wikipedia.orgfiveable.melibretexts.org

To study a potential reaction involving this compound (e.g., its synthesis or metabolic degradation), computational chemists would:

Locate Reactants and Products: Optimize the geometries of the starting materials and final products.

Find the Transition State (TS): Search the potential energy surface for the first-order saddle point that connects the reactants and products. The TS represents the highest energy barrier along the reaction pathway. utdallas.edu Its structure provides a snapshot of the bond-breaking and bond-forming processes.

Perform Intrinsic Reaction Coordinate (IRC) Analysis: Trace the minimum energy path downhill from the transition state. A successful IRC calculation confirms that the identified TS correctly connects the intended reactants and products, thus validating the proposed mechanism. numberanalytics.com

This process yields a complete energy profile for the reaction, including the activation energy, which is critical for understanding reaction kinetics.

Prediction of Chemical Reactivity and Selectivity

The chemical reactivity of this compound is primarily dictated by the electronic properties of the sulfonamide functional group (-SO₂NH₂) and the steric influence of the bulky 3,3-dimethylpentyl alkyl chain. Theoretical methods such as Density Functional Theory (DFT) are instrumental in predicting this behavior by calculating various molecular properties and reactivity descriptors.

Molecular Electrostatic Potential (MEP) and Reactive Sites: A key tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule. researchgate.net For a typical aliphatic sulfonamide, the MEP would show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are located around the electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atom. These sites are prime candidates for acting as hydrogen bond acceptors.

Positive Potential (Blue): Regions of low electron density, indicating susceptibility to nucleophilic attack. The most positive regions are typically found around the hydrogen atoms of the amine group, highlighting their acidic nature. The sulfur atom, while bonded to electronegative oxygen atoms, is an electrophilic center.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity.

HOMO: Represents the ability to donate electrons. For sulfonamides, the HOMO is often localized around the nitrogen and oxygen atoms, indicating these are the likely sites for reaction with electrophiles.

LUMO: Represents the ability to accept electrons. The LUMO is typically centered on the sulfonyl group, particularly the sulfur atom, making it the site for nucleophilic attack. The HOMO-LUMO energy gap is a general indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Steric Influence: A significant feature of this compound is the quaternary carbon (C3) bearing two methyl groups. This structural element creates considerable steric bulk. It is predicted that this bulk may hinder the approach of reactants to the sulfonamide functional group, thereby influencing reaction rates and selectivity. For instance, in reactions involving the sulfonamide nitrogen, the bulky alkyl group could sterically shield the reaction center, potentially favoring reactions with smaller, less-hindered reagents.

Predicted Reactivity: Based on the analysis of analogous compounds, the primary reactive sites of this compound can be predicted. The sulfonamide nitrogen can act as a nucleophile, particularly after deprotonation. The sulfur atom is an electrophilic center, and the hydrogens on the nitrogen are the most acidic protons in the molecule.

Molecular RegionPredicted PropertyPredicted Chemical Behavior
Sulfonamide N-HAcidityCan be deprotonated by a base, increasing the nucleophilicity of the nitrogen atom. Acts as a hydrogen bond donor.
Sulfonamide Nitrogen AtomNucleophilicity / BasicityCan participate in nucleophilic substitution or addition reactions. Its reactivity is modulated by the acidity of the N-H protons.
Sulfur AtomElectrophilicitySusceptible to attack by nucleophiles, which could lead to cleavage of the S-N or S-C bond under certain conditions.
Sulfonyl Oxygen AtomsNucleophilicity / H-Bond AcceptorCan act as hydrogen bond acceptors and coordinate with Lewis acids.
3,3-Dimethylpentyl GroupSteric Hindrance / HydrophobicityThe bulky, non-polar alkyl group provides significant steric shielding around the sulfonamide head group and is expected to engage in hydrophobic and van der Waals interactions.

Molecular Docking and Interaction Profiling in Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). royalsocietypublishing.org While no specific molecular docking studies involving this compound have been published, its interaction profile can be hypothesized based on extensive research on other aliphatic and aromatic sulfonamides, which are known inhibitors of enzymes like carbonic anhydrases. cnr.it

General Docking Principles for Sulfonamides: The interaction of sulfonamides with protein active sites is often characterized by a conserved binding mode. The sulfonamide group is typically the key pharmacophore responsible for anchoring the molecule within the binding pocket. cnr.it This involves:

Coordination: The deprotonated sulfonamide nitrogen forms a coordinate bond with a metal cofactor in the enzyme's active site, most notably the Zn²⁺ ion in carbonic anhydrases. cnr.it

Hydrogen Bonding: The sulfonamide group acts as both a hydrogen bond donor (via the -NH) and an acceptor (via the -SO₂ oxygens). A common interaction is a hydrogen bond between one of the sulfonyl oxygens and a backbone amide of a nearby amino acid residue, such as Thr199 in human carbonic anhydrase II. cnr.it

Hypothetical Interaction Profile of this compound: If docked into a hypothetical enzyme active site, this compound would be expected to display a bipartite interaction pattern.

The Sulfonamide "Head": This polar portion would seek to form specific, directional interactions. It would likely orient itself to place the nitrogen and oxygen atoms in positions where they can form the coordination and hydrogen bonds described above.

The Alkyl "Tail": The non-polar 3,3-dimethylpentyl group would likely extend into a hydrophobic pocket of the receptor. This bulky, flexible tail would engage in non-specific van der Waals and hydrophobic interactions with non-polar amino acid residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine). The steric bulk of the gem-dimethyl group would be a critical factor in determining the goodness of fit, as it must be accommodated by the shape and size of the hydrophobic sub-pocket. The length and branching of the aliphatic chain are known to influence binding affinity and selectivity in other aliphatic sulfonamides. researchgate.net

Functional GroupPredicted Interaction TypePotential Interacting Partner in a Receptor
Sulfonamide -NH₂Hydrogen Bond Donor, Ionic/Coordinate Bond (as -NH⁻)Amino acid side chains (e.g., Asp, Glu), Metal ions (e.g., Zn²⁺)
Sulfonamide -SO₂-Hydrogen Bond AcceptorAmino acid side chains or backbone amides (e.g., Thr, Asn, Gln)
3,3-Dimethylpentyl GroupHydrophobic, Van der WaalsNon-polar amino acid side chains (e.g., Val, Leu, Ile, Phe, Trp)

Chemical Reactivity, Transformation, and Mechanistic Insights

Nucleophilic Reactivity at the Sulfonamide Sulfur Center

The sulfur atom in a sulfonamide is at a high oxidation state (+6) and is bonded to two oxygen atoms and a nitrogen atom, making it highly electrophilic. However, detailed studies focusing on the nucleophilic reactivity specifically at the sulfur center of 3,3-Dimethylpentane-1-sulfonamide are not available in the reviewed scientific literature. In general, the S-N bond of a sulfonamide can be cleaved by strong nucleophiles, but this is a challenging reaction. The bulky 3,3-dimethylpentyl group, with its neopentyl-like structure, would likely impose significant steric hindrance around the sulfonyl group, potentially reducing the rate of nucleophilic attack compared to less hindered primary alkylsulfonamides.

Acid-Base Properties and Deprotonation Pathways of the Sulfonamide Nitrogen

The protons on the nitrogen atom of a primary sulfonamide (R-SO₂NH₂) exhibit acidic character due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This allows the nitrogen to be deprotonated by a suitable base.

Key Research Findings:

Acidity: The pKa of unsubstituted alkanesulfonamides in water is typically around 10-11. While no specific experimental pKa value for this compound has been published, it is expected to be in this range. The conjugate base is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. libretexts.org

Deprotonation: The sulfonamide nitrogen can be deprotonated using a variety of bases. For complete conversion to the conjugate base (an amide anion), a strong base is required. libretexts.org Common bases used for this purpose include alkali metal hydroxides (like KOH), hydrides (like NaH), and organolithium reagents. libretexts.org

Anion Reactivity: The resulting sulfonamide anion is a potent nucleophile at the nitrogen atom, a property leveraged in various synthetic applications such as N-alkylation and N-arylation reactions.

Table 1: General Acid-Base Properties of Primary Sulfonamides

Property General Observation for R-SO₂NH₂ Expected Influence of 3,3-Dimethylpentyl Group
pKa ~10-11 Minimal electronic effect; pKa expected to be in the typical range.
Deprotonation Readily achieved with common strong bases (e.g., KOH, NaH). libretexts.org No significant impact on the feasibility of deprotonation.

| Conjugate Base | Resonance-stabilized anion. | The alkyl group does not participate in resonance. |

Metal-Catalyzed Transformations Involving the Sulfonamide Moiety

The sulfonamide group is a versatile functional handle in modern metal-catalyzed reactions, often serving as a directing group or a reactive partner. However, specific examples employing this compound as a substrate are not documented in the searched literature. General transformations applicable to primary alkylsulfonamides include:

C-H Functionalization: Sulfonamides can act as directing groups to guide transition metals to specific C-H bonds for functionalization, such as arylation or carbonylation. researchgate.netnih.gov In the case of this compound, this could theoretically enable functionalization at the γ or δ positions of the pentyl chain.

Cross-Coupling Reactions: The sulfonamide nitrogen, after deprotonation, can participate in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form N-aryl or N-heteroaryl bonds, although this is more common for secondary sulfonamides.

Carbene Insertion: Transition-metal-catalyzed reactions involving carbenes can lead to insertion into the N-H bonds of primary sulfonamides. snnu.edu.cn

Rearrangement Reactions and Associated Mechanistic Pathways

There are no specific rearrangement reactions reported in the literature that involve this compound. General classes of rearrangements, such as the Hofmann or Curtius rearrangements, typically involve amides or azides, respectively, and are not directly applicable to the sulfonamide group itself without prior chemical transformation. byjus.com The Brook rearrangement involves the migration of a silicon group from carbon to oxygen, which is not relevant to this compound. msu.edu

Participation in Cyclization and Ring-Forming Reactions

Primary sulfonamides can be key participants in reactions that form heterocyclic rings. The nitrogen atom can act as a nucleophile or, under oxidative conditions, a radical species to initiate cyclization.

Radical Cyclization: Anodic oxidation can generate an N-centered radical from a sulfonamide anion. beilstein-journals.org This radical can then add to an intramolecular double or triple bond to form a new ring system. beilstein-journals.orggoettingen-research-online.de While this has been demonstrated for other sulfonamides, no specific studies on this compound were found.

Electrophilic Cyclization: In substrates containing both a sulfonamide and an alkyne, electrophilic activation of the alkyne can trigger an intramolecular attack by the sulfonamide nitrogen, leading to the formation of various heterocycles. nih.gov

Oxidative and Reductive Transformation Pathways

Detailed studies on the specific oxidative and reductive transformations of this compound are not available. However, the general behavior of sulfonamides and alkanes provides insight into potential pathways.

Oxidative Pathways:

C-H Oxidation: The unactivated C(sp³)–H bonds of the 3,3-dimethylpentyl chain are susceptible to oxidation under strong conditions, potentially involving radical intermediates. Photoelectrochemical methods, for instance, can generate chlorine radicals that abstract hydrogen atoms from alkanes, leading to functionalization like borylation. nih.gov

N-H Oxidation: As mentioned, the sulfonamide N-H bond can be oxidized, often electrochemically, to generate a nitrogen-centered radical, which can engage in further reactions like cyclization. beilstein-journals.org

Reductive Pathways:

S-N Bond Cleavage: The S-N bond of sulfonamides is generally stable and resistant to reduction. Cleavage typically requires harsh reducing agents like sodium in liquid ammonia (B1221849) or lithium aluminum hydride under forcing conditions.

SO₂ Group Reduction: Complete reduction of the sulfonyl group to a thiol or sulfide (B99878) is a very difficult transformation that requires powerful, specialized reagents and is not a common synthetic operation.

Derivatization Strategies and Analogous Compound Synthesis

Synthesis of Substituted 3,3-Dimethylpentane-1-sulfonamide Derivatives

The synthesis of derivatives based on the this compound scaffold can be achieved through various established and modern synthetic methodologies. A common approach involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base. brieflands.commdpi.com For instance, derivatives can be prepared by reacting 3,3-dimethylpentane-1-sulfonyl chloride with a range of substituted amines.

Modern synthetic advancements, such as microwave-assisted synthesis, offer significant advantages over conventional heating methods, including higher yields and shorter reaction times. scirp.org This technique could be applied to the reaction between an amino-group-containing drug and 3,3-dimethylpentane-1-sulfonyl chloride to generate novel derivatives efficiently. scirp.org Another strategy involves the Knoevenagel condensation pathway to produce thiophene-containing p-toluenesulfonamide (B41071) derivatives, a method that could be adapted to create complex heterocyclic derivatives of this compound. researchgate.net

Synthetic StrategyReactantsKey FeaturesPotential Derivative Type
Classical Sulfonylation3,3-Dimethylpentane-1-sulfonyl chloride + Substituted AmineWell-established, versatile for N-substitution.N-Aryl or N-Alkyl substituted derivatives. brieflands.com
Microwave-Assisted SynthesisAmine-containing drug + 3,3-Dimethylpentane-1-sulfonyl chlorideRapid, high yield. scirp.orgHybrid drug-sulfonamide conjugates. scirp.org
Thiazole-Bearing AnalogsIntermediate sulfonohydrazide + Substituted phenacyl bromideMulti-step synthesis to introduce heterocyclic thiazole (B1198619) moieties. mdpi.comThiazole-sulfonamide derivatives. mdpi.com
From Organometallics3,3-dimethylpentylmagnesium bromide + tBuONSOUseful when the corresponding sulfonyl chloride is inaccessible. tcichemicals.comPrimary sulfonamide core structure.

Functionalization of the Alkyl Chain and Sulfonamide Nitrogen for Chemical Diversification

Chemical diversification of this compound can be achieved by modifying either the alkyl chain or the sulfonamide nitrogen, opening pathways to a wide array of new structures with potentially different physicochemical properties.

Functionalization of the Alkyl Chain: Direct functionalization of the C(sp³)–H bonds on the alkyl chain is a powerful strategy for late-stage modification. nih.govnih.gov Palladium-catalyzed C(sp³)–H arylation allows for the site-specific introduction of aryl groups, using the sulfonamide moiety as a directing group. nih.gov Metal-free approaches have also been developed that enable the functionalization of aliphatic sulfonamides under mild conditions, affording α,β-unsaturated imines. nih.gov This process involves a unique ring-closing/ring-opening reorganization, highlighting advanced synthetic methods for modifying the carbon skeleton. nih.gov Furthermore, the functionalization of an alkyl chain in related molecules has been shown to significantly influence self-assembly and complexation behavior, suggesting that modifications to the 3,3-dimethylpentyl group could modulate intermolecular interactions. nih.gov

Functionalization of the Sulfonamide Nitrogen: The nitrogen atom of the sulfonamide group is a key site for derivatization. N-mono-alkylation of sulfonamides can be challenging due to competing multiple alkylations but can be achieved using specific catalytic systems. tcichemicals.com For example, ruthenium catalysts with bidentate phosphine (B1218219) ligands can effectively alkylate primary sulfonamides. organic-chemistry.org Another approach involves intermolecular alkylation using trichloroacetimidates as alkylating agents, which react with unsubstituted sulfonamides in refluxing toluene. organic-chemistry.org Deaminative functionalization represents another advanced strategy, where the primary sulfonamide (R-SO₂NH₂) can be converted to other functional groups. researchgate.net These N-functionalization reactions are crucial for building libraries of diverse compounds for applications such as drug discovery. tcichemicals.com

Preparation of Metal Complexes Incorporating Sulfonamide Ligands

The sulfonamide group is an effective ligand for coordinating with a wide range of transition metal ions, leading to the formation of stable metal complexes. sysrevpharm.orgresearchgate.net The coordination typically occurs through the nitrogen and/or oxygen atoms of the sulfonamide group, creating chelate structures that enhance the properties of the parent ligand. ekb.egnih.gov

The synthesis of these complexes is generally straightforward, often involving the reaction of the sulfonamide ligand with a metal salt (e.g., chlorides, sulfates, or nitrates) in a suitable solvent like ethanol. sysrevpharm.orgarabjchem.org The reaction mixture is typically refluxed for several hours, after which the resulting precipitate is filtered, washed, and dried. sysrevpharm.orgarabjchem.org The stoichiometry of the resulting complexes, commonly 1:2 (metal:ligand), can be confirmed through analytical techniques. sysrevpharm.org

Spectroscopic methods such as FTIR, UV-Vis, and NMR are essential to confirm that coordination has occurred. nih.govarabjchem.org For example, a shift in the vibrational frequencies of the S=O and N-H bonds in the IR spectrum is indicative of the involvement of the sulfonamide group in metal binding. ekb.eg The resulting metal complexes often exhibit distinct geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion and coordination environment. ekb.egarabjchem.org The formation of these complexes can significantly alter the biological and chemical properties of the sulfonamide ligand. researchgate.net

Metal IonTypical Precursor SaltResulting Complex GeometryCoordination Site
Co(II), Ni(II), Cu(II)Metal Chlorides (MCl₂)Tetrahedral or Octahedral sysrevpharm.orgekb.egSulfonamide Nitrogen and Oxygen atoms nih.gov
VO(II)Vanadyl Sulfate (VOSO₄)Square Pyramidal arabjchem.orgSulfonamide Nitrogen and Oxygen atoms arabjchem.org
Fe(III), Mn(II)Metal Chlorides or NitratesOctahedral ekb.egEnolic OH of the sulfonamide group and other heterocyclic nitrogens if present ekb.eg
Zn(II), Cd(II)Metal Chlorides (MCl₂)Octahedral ekb.egSulfonamide Nitrogen and Oxygen atoms nih.gov

Chemical Derivatization for Enhanced Analytical Detectability and Separation in Chromatographic Methods

For trace analysis of compounds like this compound, which may lack a strong chromophore, chemical derivatization is a critical strategy to improve analytical performance in methods like High-Performance Liquid Chromatography (HPLC). nih.gov Derivatization can enhance detection sensitivity, improve chromatographic separation, and increase selectivity. nih.gov

The primary goal of such derivatization is to introduce a specific functional unit into the molecule that responds strongly to a particular detector. The strategies are based on three main principles:

Introduction of Chromophores: For UV-Vis detection, a chromophore can be attached to the molecule to increase its molar absorptivity at a specific wavelength.

Introduction of Fluorophores: For fluorescence detection (FLD), which is often more sensitive than UV detection, a fluorescent tag is introduced. nih.gov

Introduction of Ionizable Fragments: For mass spectrometry (MS) detection, introducing fragments that are easily ionizable (like tertiary amines) can significantly enhance the signal in the mass spectrometer. nih.gov

For a primary sulfonamide like this compound, the N-H protons are available for reaction with various derivatizing agents, such as those containing acyl chlorides or sulfonic esters, which can carry the desired tag. nih.gov These reactions can be optimized, sometimes with the assistance of microwaves, to shorten reaction times and increase yields, ultimately improving the limit of detection (LOD) by orders of magnitude compared to the underivatized compound. nih.gov

Design and Synthesis of Bioisosteric Analogues for Structural and Reactivity Studies

Bioisosterism is a fundamental strategy in medicinal chemistry used to design new compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of modulating potency, selectivity, or metabolic stability. nih.govresearchgate.net The sulfonamide group in this compound can be either utilized as a bioisostere itself or be replaced by other functional groups.

Sulfonamides as Bioisosteres: Owing to its structural similarity and acidic proton, the primary sulfonamide group is often used as a bioisostere for the carboxylic acid group. tcichemicals.com This replacement can alter physicochemical properties like pKa and lipophilicity, which may influence a molecule's pharmacokinetic profile.

Replacement of the Sulfonamide Group: To study structure-activity relationships, the sulfonamide moiety can be replaced with other groups. This requires the de novo synthesis of the analogues. nih.gov Common replacements for an amide or sulfonamide linker include:

Esters and Amides: These can sometimes preserve biological activity while altering hydrolytic stability. nih.gov

Thioamides: Replacing the carbonyl oxygen with sulfur changes the hydrogen bonding properties and bond lengths. hyphadiscovery.com

1,2,3-Triazoles: These five-membered heterocyclic rings are excellent amide bond replacements as they can act as both hydrogen bond donors and acceptors while being metabolically stable. hyphadiscovery.com

1,3,4-Oxadiazoles: This group can also serve as a stable replacement for amide or hydrazone linkers. hyphadiscovery.com

Advanced Applications in Chemical Synthesis and Materials Science

3,3-Dimethylpentane-1-sulfonamide as a Versatile Synthetic Building Block and Chemical Scaffold

In chemical synthesis, a building block is a molecular unit used to construct more complex molecules, while a chemical scaffold represents the core structure of a compound to which various functional groups can be attached. csic.es The sulfonamide group (–SO₂NH₂) is a particularly valuable scaffold in medicinal chemistry and drug discovery, found in a wide array of therapeutic agents. nih.govresearchgate.net This functional group is known for its ability to act as a stable, non-classical bioisostere for carboxylic acids or amides and for its capacity to form strong hydrogen bonds, which is crucial for binding to biological targets. nih.govnih.gov

While specific research detailing the extensive use of this compound as a building block is not widely documented in peer-reviewed literature, its structural features suggest significant potential. The molecule combines the well-established sulfonamide functional group with a bulky, lipophilic 3,3-dimethylpentyl group. This neopentyl-like structure provides steric hindrance, which can be exploited to influence the selectivity of chemical reactions or to control the conformation of larger molecules.

The synthesis of related α-bromosulfonamides, such as 1-Bromo-N,N-dimethylpentane-1-sulfonamide, has been documented, showcasing methods to functionalize the carbon adjacent to the sulfonyl group. semanticscholar.org Such strategies could be adapted to create derivatives of this compound, further expanding its utility as a versatile scaffold for constructing novel chemical entities with potential applications in agrochemicals or pharmaceuticals. The general synthetic accessibility of sulfonamides, often prepared from thiols or disulfides, underscores their practicality as foundational elements in synthetic programs. researchgate.net

Table 1: Key Properties of this compound

Property Value
CAS Number 2022297-90-9 sigmaaldrich.combldpharm.com
Molecular Formula C₇H₁₇NO₂S sigmaaldrich.combldpharm.com
Molecular Weight 179.28 g/mol bldpharm.combldpharm.com
Physical Form Powder sigmaaldrich.com

| IUPAC Name | this compound sigmaaldrich.com |

Ligand Design in Organometallic Chemistry and Catalysis

Ligands are essential components in organometallic chemistry, binding to a metal center to modulate its electronic properties, steric environment, and ultimately, its catalytic activity. nih.gov The design of new ligands is a cornerstone of developing novel catalysts for efficient and selective chemical transformations. nih.gov Sulfonamide-containing molecules have emerged as effective ligands in various catalytic systems, particularly in asymmetric catalysis where controlling stereochemistry is paramount. sustech.edu.cnwhiterose.ac.uk

The this compound molecule possesses characteristics that make it an intriguing candidate for ligand design. The sulfonamide nitrogen can be deprotonated to form an anionic N-donor, which can coordinate to a transition metal. This coordination, often in a bidentate fashion if another donor atom is present in the ligand structure, creates a stable chelate ring that influences the catalyst's behavior. sustech.edu.cnwhiterose.ac.uk For instance, cinchona-alkaloid-based sulfonamides have been used as hybrid neutral/anionic ligands in copper-catalyzed reactions, effectively controlling the stereochemistry of radical species. sustech.edu.cn

The bulky 3,3-dimethylpentyl group of the sulfonamide would create a specific steric pocket around the metal center. This steric hindrance can play a crucial role in controlling substrate access and influencing the regioselectivity or enantioselectivity of a catalytic reaction. While specific organometallic complexes featuring this compound as a ligand are not prominently reported, its structure fits the profile of ligands used in modern catalysis, where tuning both electronic and steric parameters is key to achieving high performance. uzh.chlibretexts.org

Table 2: Potential Coordination Modes of Sulfonamide-Based Ligands

Coordination Mode Description Potential Influence of 3,3-Dimethylpentyl Group
Monodentate N-donor The sulfonamide nitrogen atom binds to the metal center. Steric bulk would influence the accessibility of other coordination sites.
Bidentate N,O-chelation The nitrogen and one of the sulfonyl oxygens bind to the metal. The bulky alkyl group could enforce a specific chelate conformation, impacting selectivity.

| Bridging Ligand | The sulfonamide group bridges two metal centers. | The steric profile could dictate the geometry and stability of the resulting bimetallic complex. |

Contribution to Crystal Engineering and Solid-State Material Design

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov Sulfonamides are of significant interest in this field due to their strong and directional hydrogen-bonding capabilities, primarily involving the N-H donor and the S=O acceptors. csic.esresearchgate.net These interactions can be used to form predictable supramolecular synthons—robust and recurring patterns of intermolecular connections. nih.govbgu.ac.il

The study of sulfonamide cocrystals has revealed a hierarchy of these synthons, which allows for the rational design of new multi-component crystalline materials with tailored properties such as solubility or stability. nih.govbgu.ac.il While the crystal structure of this compound itself is not described in the searched literature, the behavior of other sulfonamides provides a clear blueprint for its potential contributions. The primary sulfonamide group (–SO₂NH₂) can form strong N-H···O=S hydrogen bonds, leading to the assembly of dimers or catemeric chains. researchgate.netbgu.ac.il

Table 3: Common Supramolecular Synthons in Primary Sulfonamides

Synthon Type Description Potential Role of 3,3-Dimethylpentyl Group
Dimer Two sulfonamide groups form a cyclic R²₂(8) ring motif via N-H···O=S hydrogen bonds. researchgate.net The bulky groups would be oriented away from the hydrogen-bonding interface, influencing the packing of the dimers.
Catemer (Chain) Sulfonamide molecules link head-to-tail to form a C(4) chain motif. researchgate.net The size and shape of the alkyl group would dictate the spacing and arrangement of the polymer-like chains in the crystal lattice.

| Heterosynthon | The sulfonamide group bonds with a complementary functional group (e.g., an amide or N-oxide) on a different molecule in a cocrystal. nih.gov | Could be used to direct the assembly of complex structures where the alkyl groups form specific domains or channels within the crystal. |

Potential as a Component in Advanced Polymer and Material Precursors

Polymers are large molecules composed of repeating subunits called monomers. reb.rw The properties of a polymer are determined by the chemical nature of its monomers and the way they are linked together. The incorporation of specific functional groups can impart advanced properties, leading to materials with applications in electronics, medicine, and engineering.

There is no direct evidence in the searched literature of this compound being used as a monomer or polymer precursor. However, its structure offers intriguing possibilities. The sulfonamide group could be incorporated into a polymer backbone, for example, by designing a monomer that contains the this compound moiety along with a polymerizable group (like a vinyl or acrylate (B77674) group). The presence of the sulfonamide could enhance thermal stability or alter the solubility and interfacial properties of the resulting polymer.

Alternatively, the molecule could serve as a precursor for functional additives in polymer formulations. The bulky, non-polar alkyl chain combined with the polar sulfonamide headgroup gives the molecule an amphiphilic character, suggesting potential use as a surfactant or a dispersing agent in polymer synthesis. nih.gov Furthermore, in the field of advanced materials, such as those for Li-O₂ batteries or functional coatings, molecules are designed for specific purposes like stability or ion transport. researchgate.net While speculative, a functionalized derivative of this compound could be designed to act as a stable electrolyte component or as a building block for creating specific porous polymer structures. rsc.orguniontoysenterprise.com

Table 4: List of Compounds Mentioned

Compound Name
This compound
1-Bromo-N,N-dimethylpentane-1-sulfonamide
Carboxylic acid
Amide
Sulfadiazine
Sulfasalazine
Sulfamethoxazole
Vinyl hexanoate
p-methyl Styrene
Vinyl 2-ethyl hexanoate
Vinyl decanoate
Vinyl stearate
Lauryl methacrylate
Stearyl methacrylate
Styrene
Celecoxib
Hydrochlorothiazide
Furosemide
Acetazolamide
Bumetanide
Maleic acid
Quinine
Phenol
Formaldehyde
Isoprene
Ethylene
Polypropylene
Polystyrene
Polyvinyl acetate
Polyvinyl chloride
Polytetrafluoroethylene
3,3-Dimethylbutanoic acid
Thionyl chloride
3-(trifluoromethoxy)aniline
Pivalaldehyde
Paraformaldehyde
3,5-dimethylisoxazole

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for Alkyl Sulfonamides

The traditional synthesis of sulfonamides, often relying on the reaction of sulfonyl chlorides with amines, is progressively being supplanted by more innovative and environmentally conscious methodologies. Future research will undoubtedly prioritize the development of synthetic pathways for compounds like 3,3-Dimethylpentane-1-sulfonamide that are not only efficient but also adhere to the principles of green chemistry.

A significant area of development is the oxidative coupling of thiols and amines, which offers a more direct and atom-economical route to sulfonamides. This approach circumvents the need for pre-functionalized starting materials, thereby streamlining the synthetic process and minimizing waste. rsc.org For the synthesis of this compound, this would involve the direct coupling of 3,3-dimethylpentane-1-thiol with an appropriate amine source.

Furthermore, sustainable strategies are being explored that utilize alternative solvents and catalysts. For instance, methods employing water, ethanol, or deep eutectic solvents as the reaction medium are gaining traction. researchgate.net The use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant for the conversion of thiols to sulfonyl chlorides in situ, followed by reaction with an amine, presents a milder and more eco-friendly alternative to traditional methods. researchgate.net

Another promising avenue is the utilization of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which allows for the direct insertion of the sulfonyl group. This strategy is considered an effective way to synthesize a variety of functional sulfonamides.

The following table summarizes potential sustainable synthetic routes applicable to the synthesis of alkyl sulfonamides.

Synthetic StrategyKey FeaturesPotential for this compound
Oxidative Coupling of Thiols and AminesAtom-economical, avoids pre-functionalization.Direct synthesis from 3,3-dimethylpentane-1-thiol.
Reactions in Sustainable SolventsUse of water, ethanol, or deep eutectic solvents.Greener synthesis with potentially simpler workup. researchgate.net
In Situ Generation of Sulfonyl ChloridesMilder reaction conditions, reduced use of hazardous reagents.Avoids isolation of potentially unstable sulfonyl chloride intermediate.
Use of Sulfur Dioxide SurrogatesEffective for introducing the sulfonyl group.A direct route to incorporate the sulfonamide functionality.

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and synthesis of novel sulfonamides. These computational tools can analyze vast datasets to predict the properties of virtual compounds, identify promising drug candidates, and even suggest optimal synthetic routes.

For a target molecule like this compound, AI algorithms could be employed to predict its physicochemical properties, such as solubility and bioavailability, which are crucial in drug discovery. nih.gov By training on large databases of known sulfonamides and their biological activities, ML models can identify structural motifs that are likely to confer desired therapeutic effects.

Generative deep learning models are emerging as a powerful tool for de novo drug design. These models can generate novel molecular structures that are optimized for specific biological targets. nih.gov In the context of sulfonamide research, this could lead to the design of new derivatives of this compound with enhanced efficacy or selectivity.

Furthermore, AI is being applied to computer-assisted synthesis planning (CASP). These systems can analyze a target molecule and propose a step-by-step synthetic pathway, complete with reaction conditions and potential yields. iscientific.org This has the potential to significantly accelerate the synthesis of new sulfonamides by reducing the time spent on literature searches and experimental optimization.

Exploration of Supramolecular Assemblies and Advanced Material Architectures Based on Sulfonamide Motifs

The sulfonamide group's ability to form robust hydrogen bonds makes it an excellent building block for the construction of supramolecular assemblies. The predictable nature of these interactions allows for the rational design of complex architectures with tailored properties. Research in this area is exploring the use of sulfonamide motifs to create one-dimensional chains, two-dimensional layers, and even three-dimensional microporous networks. researchgate.net

For this compound, its structure could be systematically modified to direct its self-assembly into specific supramolecular structures. For instance, the introduction of additional hydrogen bonding sites or aromatic rings could lead to the formation of ordered materials with potential applications in areas such as catalysis, separation, and sensing.

The incorporation of sulfonamide moieties into polymers and other materials is another active area of research. For example, cage-like silsesquioxanes (POSS) functionalized with sulfonamide groups have been shown to exhibit enhanced antimicrobial activity. acs.org The integration of the this compound moiety into such frameworks could lead to the development of new materials with unique biological or physical properties.

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies of Sulfonamide Reactions

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in situ spectroscopic techniques are providing unprecedented insights into the transient intermediates and reaction pathways involved in chemical transformations.

For the synthesis of this compound, techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy could be used to monitor the reaction in real-time. This would allow for the identification of key intermediates and the determination of reaction kinetics, leading to a more rational optimization of the synthetic process.

Operando spectroscopy, which involves studying a catalyst or material under actual reaction conditions, is particularly powerful for understanding catalytic processes. youtube.com For example, in a catalytic synthesis of sulfonamides, operando techniques could help to identify the active sites of the catalyst and elucidate the mechanism of catalysis. This knowledge is invaluable for the design of more efficient and selective catalysts.

The table below highlights some advanced spectroscopic techniques and their potential applications in the study of sulfonamide reactions.

Spectroscopic TechniqueInformation ProvidedApplication to Sulfonamide Synthesis
In Situ FTIR SpectroscopyReal-time monitoring of functional group transformations.Tracking the formation of the sulfonamide bond.
In Situ Raman SpectroscopyInformation on molecular vibrations and crystal structures.Studying changes in molecular structure during the reaction.
Operando X-ray Absorption SpectroscopyElectronic and local atomic structure of catalysts.Characterizing the active state of a catalyst during sulfonamide synthesis.
In Situ NMR SpectroscopyDetailed structural information on molecules in solution.Identifying and characterizing reaction intermediates.

Design of Chemically Responsive Systems Incorporating the Sulfonamide Moiety

The sulfonamide group can be designed to respond to specific chemical stimuli, making it a valuable component in the development of "smart" materials and systems. For example, the acidity of the sulfonamide N-H proton can be tuned by modifying the electronic properties of the attached R groups. This allows for the design of sulfonamides that can act as pH-responsive switches or sensors.

Incorporating the this compound moiety into a larger molecular framework could lead to the creation of systems that respond to changes in their environment. For instance, a polymer containing this sulfonamide could exhibit changes in its solubility or conformation in response to a change in pH.

Furthermore, the sulfonamide group can participate in dynamic covalent chemistry, where the reversible formation and breaking of covalent bonds allows for the creation of adaptable and self-healing materials. By designing sulfonamide-containing molecules that can undergo reversible reactions, it may be possible to develop new materials with tunable properties.

The development of sulfonamide-based chemosensors is another exciting area of research. By attaching a fluorophore or chromophore to a sulfonamide that can selectively bind to a target analyte, it is possible to create sensors that signal the presence of the analyte through a change in their optical properties. The this compound scaffold could serve as a starting point for the design of new sensors for a variety of applications.

Q & A

Q. How can I optimize the synthesis of 3,3-Dimethylpentane-1-sulfonamide to improve yield and purity?

  • Methodological Answer : Optimization typically involves adjusting reaction conditions (solvent, temperature, and stoichiometry). For sulfonamide derivatives, a common approach is sulfonylation of the corresponding amine using sulfonyl chlorides in anhydrous dichloromethane or chloroform under inert atmospheres . Purification via recrystallization or column chromatography (using silica gel and a gradient elution of ethyl acetate/hexane) is recommended to isolate high-purity products. Monitoring reaction progress with TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) ensures minimal byproducts.
  • Example Protocol :
StepParameterOptimal Condition
1SolventDichloromethane
2CatalystTriethylamine
3Temp.0–5°C (initially), then RT
4PurificationColumn chromatography (SiO₂, 30% EtOAc/hexane)

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfonamide backbone (e.g., sulfonyl group signals at δ ~3.1–3.3 ppm for 1H^1H and δ ~45–50 ppm for 13C^{13}C) .
  • IR : Identify characteristic S=O stretches at 1150–1350 cm1^{-1} and N-H stretches at ~3300 cm1^{-1} .
  • HPLC-MS : Validate molecular weight (e.g., [M+H]+^+ peaks) and purity (>95% by area under the curve) .

Q. How do I resolve contradictions in reported solubility data for sulfonamide derivatives?

  • Methodological Answer : Contradictions often arise from solvent polarity or measurement conditions. Systematically test solubility in graded solvents (e.g., water, DMSO, ethanol) at controlled temperatures (20°C, 37°C). Use saturation shake-flask methods with UV-Vis quantification (λ_max ~260–280 nm for sulfonamides) . Cross-reference with computational solubility predictions (e.g., COSMO-RS) to identify outliers .

Advanced Research Questions

Q. What strategies are effective for studying the catalytic role of this compound in enzyme inhibition?

  • Methodological Answer : Use kinetic assays (e.g., fluorescence-based enzymatic activity tests) to measure inhibition constants (KiK_i). Compare IC50_{50} values under varying pH and temperature conditions. Molecular docking (AutoDock Vina) can predict binding interactions with target enzymes (e.g., carbonic anhydrase), validated by X-ray crystallography of enzyme-inhibitor complexes .
  • Example Data :
EnzymeKiK_i (nM)Binding Energy (kcal/mol)
CA-II12.3 ± 1.2-8.5
CA-IX18.9 ± 2.1-7.2

Q. How can I evaluate the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation via HPLC at timed intervals (0, 24, 48, 72 hrs). Identify hydrolytic byproducts (e.g., sulfonic acids) using LC-MS/MS. Compare half-life (t1/2t_{1/2}) with structurally similar sulfonamides to assess substituent effects on stability .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. These parameters predict electrophilic/nucleophilic sites. Validate with experimental kinetic data (e.g., kobsk_{obs} for reactions with amines or thiols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.